2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a propan-2-yloxy group, and a trifluoromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor followed by the introduction of the propan-2-yloxy and trifluoromethyl groups. One common method involves the reaction of 2-bromo-4-(trifluoromethyl)phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and various organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon or nickel are employed in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene, while oxidation can produce 2-bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzaldehyde.
Scientific Research Applications
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The propan-2-yloxy group can influence the compound’s solubility and interaction with other molecules. Molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene
- 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
- 2-Bromo-1-(propan-2-yloxy)-3-(trifluoromethyl)benzene
Uniqueness
2-Bromo-1-(propan-2-yloxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
2-bromo-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWPDXPVLSDQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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